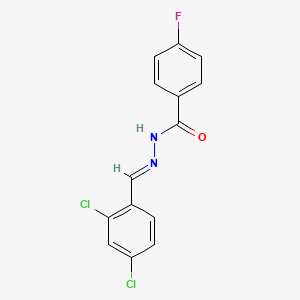

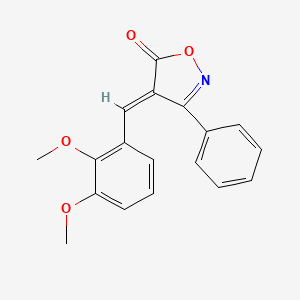

N-(4-hydroxy-2,3-dimethylphenyl)-3-phenylacrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-hydroxy-2,3-dimethylphenyl)-3-phenylacrylamide is a chemical compound of interest due to its potential for various applications in the field of organic chemistry and materials science. Research on similar compounds provides valuable insights into synthesis methods, molecular structures, chemical reactions, and properties.

Synthesis Analysis

Synthesis of compounds like N-(4-hydroxy-2,3-dimethylphenyl)-3-phenylacrylamide often involves the formation of amide bonds between an acid and an amine. For instance, the synthesis of related compounds involves catalytic reactions and the use of specific reagents to achieve desired structural features (Shi et al., 2007).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(4-hydroxy-2,3-dimethylphenyl)-3-phenylacrylamide is typically characterized using techniques like X-ray crystallography. This method provides detailed information on the arrangement of atoms within the molecule and the spatial orientation of functional groups (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving compounds like N-(4-hydroxy-2,3-dimethylphenyl)-3-phenylacrylamide can include a variety of transformations, such as amide bond formation, aromatic substitution, and redox reactions. These reactions are influenced by the compound's functional groups and the conditions under which the reactions are carried out (Acharyya et al., 2003).

Physical Properties Analysis

The physical properties of compounds like N-(4-hydroxy-2,3-dimethylphenyl)-3-phenylacrylamide, such as melting point, boiling point, and solubility, are crucial for understanding their behavior in different environments. These properties are determined by the molecular structure and the presence of functional groups (Shi et al., 2005).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and the potential for participating in specific chemical reactions, are influenced by the compound's molecular structure. For example, the presence of an amide bond and aromatic rings can affect the compound's susceptibility to hydrolysis, nucleophilic substitution, and electrophilic aromatic substitution reactions (Yang et al., 2002).

Aplicaciones Científicas De Investigación

Corrosion Inhibition

N-(4-hydroxy-2,3-dimethylphenyl)-3-phenylacrylamide and similar compounds have been studied for their potential as corrosion inhibitors. For example, Salarvand et al. (2017) explored the inhibition performance of related compounds for steel in acidic conditions, noting high inhibition efficiency at certain concentrations. Their adsorption behavior was found to obey the Langmuir adsorption isotherm, suggesting potential applications in protecting metals from corrosion (Salarvand et al., 2017).

Optoelectronic Device Application

Compounds structurally similar to N-(4-hydroxy-2,3-dimethylphenyl)-3-phenylacrylamide have been synthesized and evaluated for their use in optoelectronic devices. Wu, Lin, and Liou (2019) synthesized novel triphenylamine-based derivatives with dimethylamino substituents for examining their optical and electrochromic behaviors. These materials showed promise for use in electrochromic devices due to their high coloration efficiency and electrochemical stability (Wu, Lin, & Liou, 2019).

Drug Delivery Systems

Related compounds have been investigated for their potential in biomedical applications, such as in drug delivery systems. Xu, Kang, and Neoh (2006) synthesized well-defined triblock copolymers that could be used for creating smart hydrogels with both temperature- and pH-sensitive behavior. These hydrogels, which exhibited controlled swelling and deswelling kinetics, could have significant applications in tissue engineering and targeted drug delivery (Xu, Kang, & Neoh, 2006).

Hydroxylation Reactions

The hydroxylation reactions involving compounds similar to N-(4-hydroxy-2,3-dimethylphenyl)-3-phenylacrylamide have been studied for various applications. Xia et al. (2016) explored a catalytic system for the hydroxylation of (hetero)aryl halides, which could have implications in chemical synthesis processes (Xia et al., 2016).

Antimicrobial Compound Degradation

Compounds with structural similarities have been researched for their role in the degradation of antimicrobial compounds. Li et al. (2020) investigated the degradation of a dimethylphenol compound in water using advanced oxidation processes, which could have environmental implications (Li et al., 2020).

Propiedades

IUPAC Name |

(E)-N-(4-hydroxy-2,3-dimethylphenyl)-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c1-12-13(2)16(19)10-9-15(12)18-17(20)11-8-14-6-4-3-5-7-14/h3-11,19H,1-2H3,(H,18,20)/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APLXOZPBILBPSM-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)O)NC(=O)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1C)O)NC(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-N-(4-hydroxy-2,3-dimethylphenyl)-3-phenylprop-2-enamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-2-{[4-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5535595.png)

![4-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5535596.png)

![N-(2-bromophenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B5535609.png)

![4-[(6-methyl-3-pyridazinyl)oxy]-N-4-pyridinylbenzamide](/img/structure/B5535614.png)

![(3-chloro-2-methylphenyl)[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]amine](/img/structure/B5535625.png)

![1-[(6-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B5535630.png)

![N-[3-(1H-imidazol-1-yl)propyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5535661.png)

![4-(3-hydroxy-3-methylbutyl)-N-[(1S*,2R*)-2-(hydroxymethyl)cyclopentyl]benzamide](/img/structure/B5535668.png)

![9-(3-methoxybenzyl)-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5535674.png)